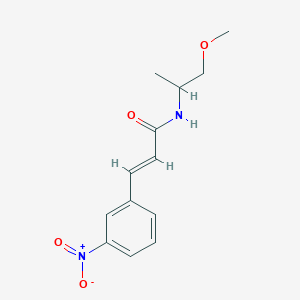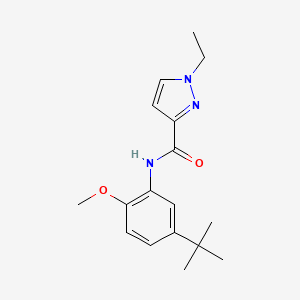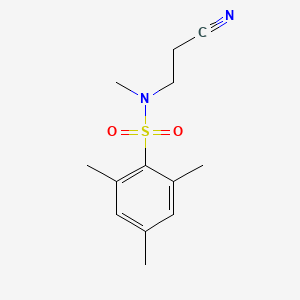
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug delivery, bioimaging, and sensing. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be used as a drug carrier due to its ability to self-assemble into nanoparticles that can encapsulate drugs and release them in a controlled manner. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles have also been used for bioimaging applications like fluorescence imaging and magnetic resonance imaging (MRI). Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing material for the detection of various analytes like metal ions, glucose, and proteins.
作用機序
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the interaction of the nitro group with biological molecules like proteins and enzymes. The nitro group can undergo reduction reactions in the presence of reducing agents like glutathione, leading to the formation of reactive intermediates that can interact with biological molecules and cause cellular damage.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can induce cell death in various cell lines like HeLa and MCF-7, and it can also cause DNA damage and lipid peroxidation. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes like superoxide dismutase (SOD).
実験室実験の利点と制限
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be easily synthesized using simple chemical reactions, and it is stable under various conditions like pH and temperature. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be functionalized with various functional groups to enhance its properties for specific applications. However, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the scientific research of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, including the development of new drug delivery systems, the optimization of bioimaging techniques, and the exploration of new sensing applications. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be further functionalized with various targeting moieties like antibodies and peptides to enhance its specificity for targeted drug delivery. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles can be optimized for enhanced bioimaging applications like deep tissue imaging and real-time monitoring. Furthermore, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be explored for new sensing applications like the detection of viruses and bacteria.
Conclusion:
In conclusion, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has significant potential in various scientific research applications. Its ease of synthesis, stability, and versatility make it an attractive material for drug delivery, bioimaging, and sensing applications. However, its potential toxicity and limited solubility in aqueous solutions should be taken into consideration. Future research should focus on the development of new drug delivery systems, optimization of bioimaging techniques, and exploration of new sensing applications.
合成法
The synthesis of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrobenzaldehyde and N-isopropylacrylamide in the presence of a base catalyst like potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 40-50°C for several hours. The resulting product is then purified using techniques like recrystallization or column chromatography.
特性
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)7-6-11-4-3-5-12(8-11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQZCOOEAIZFO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)